6-(Piperidin-4-yl)indolin-2-one is a chemical compound characterized by the presence of an indolinone structure fused with a piperidine ring. It has the molecular formula C_{14}H_{16}N_{2}O and a molecular weight of 252.74 g/mol. This compound is classified as an indolinone derivative, which is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. The hydrochloride salt form, 6-(Piperidin-4-yl)indolin-2-one hydrochloride, appears as a white to off-white powder and is soluble in water, enhancing its applicability in various scientific fields.
The synthesis of 6-(Piperidin-4-yl)indolin-2-one typically involves a multi-step process that allows for structural modifications to yield various derivatives with differing biological activities. A common method includes the reaction of piperidine with indole derivatives under specific conditions such as microwave irradiation or solvent-assisted techniques. For instance, reactions involving cyanuric chloride and indole-3-carboxaldehyde can lead to the formation of this compound through nucleophilic substitution and cyclization reactions .
The molecular structure of 6-(Piperidin-4-yl)indolin-2-one features a bicyclic system comprising an indole and a piperidine moiety. The structural configuration contributes to its unique pharmacological properties.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and potential interactions with biological targets.
6-(Piperidin-4-yl)indolin-2-one exhibits versatility in chemical reactivity, allowing it to participate in various organic transformations. Key reactions include:
These reactions not only expand the library of derivatives but also enhance its potential applications in drug development .
The mechanism of action for 6-(Piperidin-4-yl)indolin-2-one primarily involves its interaction with specific biological targets, such as enzymes or receptors. Preliminary studies suggest it may act as an inhibitor for certain enzymes like cyclooxygenase, showing selectivity for cyclooxygenase-2 over cyclooxygenase-1, which is significant for anti-inflammatory applications .
Understanding the binding affinity and interaction dynamics with these targets is crucial for optimizing its therapeutic efficacy.
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately.
6-(Piperidin-4-yl)indolin-2-one has significant potential applications in various scientific fields:
The ongoing research into this compound continues to unveil new possibilities for therapeutic applications and material innovations, making it a valuable subject of study in contemporary chemistry and pharmacology.
6-(Piperidin-4-yl)indolin-2-one exemplifies a rational pharmacophore hybridization strategy, integrating the biological and structural properties of oxindole (indolin-2-one) and piperidine heterocycles. The oxindole moiety contributes a planar, aromatic scaffold capable of multipoint hydrogen bonding via its lactam carbonyl (hydrogen bond acceptor) and N-H group (hydrogen bond donor) [6] [8]. This facilitates interactions with enzyme active sites or receptor subpockets requiring planar aromatic stacking and polar contacts. Concurrently, the piperidine ring introduces a three-dimensional, sp³-rich nitrogen-containing saturated heterocycle, conferring several advantages: conformational flexibility for target adaptation, enhanced solubility through protonation of the basic amine, and vectorial positioning of substituents for optimized steric and electronic complementarity [2] [10].
The covalent linkage at the piperidine's 4-position to the oxindole's 6-position creates a semi-rigid architecture. This spatial arrangement balances rigidity and flexibility, enabling optimal presentation of both pharmacophoric elements to disparate but complementary binding regions within biological targets. Synthetic routes typically involve reductive amination or multi-step condensation, as evidenced by the hydrogenation-mediated deprotection of a benzyl-piperidine precursor to yield 3-(piperidin-4-yl)indolin-2-one in high yield (98%) [9]. This hybridization strategy underpins the compound’s diverse bioactivity profile, observed in studies of analogs showing potent inhibition of enzymes like α-amylase/α-glucosidase (antidiabetic) [6], EGFR/VEGFR-2 (anticancer) [8], and DNA gyrase B (antibacterial) [10].
Table 1: Key Structural Contributions of Oxindole and Piperidine Moieties in 6-(Piperidin-4-yl)indolin-2-one
Pharmacophore Element | Key Structural Features | Functional Roles in Bioactivity | Target Examples |
---|---|---|---|
Oxindole (Indolin-2-one) | Planar tricyclic structure; Lactam (H-bond donor/acceptor); Aromatic ring | Hydrogen bonding (kinase hinge region); π-π stacking (hydrophobic pockets); Structural rigidity | Kinases (EGFR, VEGFR-2), DNA Gyrase B ATP site |
Piperidine Ring | Saturated heterocycle; Basic tertiary amine (pKa ~10); Chair-boat conformational flexibility | Solubility enhancement (via salt formation); Conformational adaptation to binding sites; Vector for substituent diversification | NOP/MOP receptors, JAK kinases, α-glucosidase |
Hybrid Linkage (C6-C4') | Covalent bond between oxindole C6 and piperidine C4 | Optimal spatial orientation of pharmacophores; Balanced rigidity/flexibility; Modulation of electronic properties | Enables dual-target engagement (e.g., NOP/MOP agonism) |
The bioactivity of 6-(Piperidin-4-yl)indolin-2-one is critically dependent on its conformational adaptability and specific interactions within diverse binding pockets. The piperidine ring exhibits significant chair-boat interconversion, allowing the molecule to adopt low-energy conformations tailored to distinct protein environments. Computational studies (DFT, molecular docking) reveal that the equatorial orientation of the oxindole moiety relative to the piperidine chair minimizes steric strain and facilitates deep penetration into hydrophobic binding clefts [5] [8]. The basic piperidine nitrogen (pKa ~10) often engages in salt bridge or hydrogen bonding interactions with conserved aspartate or glutamate residues in targets like G-protein-coupled receptors (GPCRs) or kinase ATP-binding sites [2] [4].
Specific interaction patterns have been elucidated through crystallography and structure-activity relationship (SAR) studies of close analogs:
Table 2: Binding Interactions of 6-(Piperidin-4-yl)indolin-2-one Derivatives with Biological Targets
Target Class | Representative Target | Key Ligand-Protein Interactions | Functional Consequence |
---|---|---|---|
Tyrosine Kinases | EGFR, VEGFR-2 | Oxindole lactam H-bond (hinge region Met793-EGFR); Piperidine N⁺ salt bridge (Catalytic Lys/Asp); Hydrophobic filling (DFG pocket) | Inhibition of ATP binding; Antiproliferative signaling blockade |
GPCRs (Opioid) | NOP Receptor, μ-Opioid Receptor | Piperidine N⁺ salt bridge (TM3 Asp130-NOP); Oxindole aryl π-stacking (TM6 Tyr/Tryptophan); Hydrophobic contacts | Agonism modulating pain perception & reward pathways |
Hydrolases | α-Glucosidase, α-Amylase | Oxindole lactam H-bond (Catalytic Asp/Arg); Piperidine N⁺ ionic bond (Glu/Asp); Hydrophobic contacts near active site | Delayed carbohydrate digestion; Reduced postprandial glucose |
Topoisomerases | DNA Gyrase B (ATPase) | Oxindole lactam H-bond (Asp73); Piperidine N⁺ H-bond (Water network); Hydrophobic fit (Aryl binding pocket) | Blockade of ATP hydrolysis; Inhibition of DNA supercoiling |
6-(Piperidin-4-yl)indolin-2-one occupies a distinct niche within the broader landscape of piperidine-containing bioactive scaffolds. Its structure-activity profile diverges significantly from constrained bicyclic systems like bicyclo[3.3.1]nonane derivatives or spirocyclic indole-piperidine hybrids:
Flexibility vs. Rigidity: Compared to the highly rigid, three-dimensional scaffold of bicyclo[3.3.1]nonane, the single covalent bond linking the oxindole and piperidine in 6-(Piperidin-4-yl)indolin-2-one confers greater conformational freedom. While bicyclic systems enforce precise spatial orientations beneficial for selective, high-affinity binding to specific targets (e.g., enzyme active sites with deep, geometrically constrained pockets), they may suffer from poor solubility or synthetic complexity. The moderate flexibility of 6-(Piperidin-4-yl)indolin-2-one allows adaptation to a wider range of targets, including those with less confined binding sites like GPCRs or protein-protein interfaces [8] [10]. This adaptability is evidenced by its dual activity profiles (e.g., kinase inhibition alongside GPCR modulation in close analogs) [2] [8].
Electronic and Steric Properties: The direct C6-C4' linkage preserves the basicity of the piperidine nitrogen and the electronic properties of the oxindole lactam, crucial for forming key ionic and hydrogen bonds. In contrast, spirocyclic indole-piperidines (e.g., 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones) incorporate additional rings at the spiro center (C3 of oxindole), significantly increasing steric bulk and altering the electron density distribution. This often shifts target preference towards sterically tolerant enzymes like kinases (EGFR, VEGFR-2) or viral targets (SARS-CoV-2 main protease), as seen in spirocyclic analogs exhibiting potent antiproliferative and antiviral activity [8]. The simpler, non-spiro structure of 6-(Piperidin-4-yl)indolin-2-one generally offers more favorable physicochemical properties (e.g., lower molecular weight, reduced rotatable bond count), potentially enhancing cell permeability and oral bioavailability.
Target Engagement Profiles: Bicyclo[3.3.1]nonane-based inhibitors often excel against targets requiring deep, hydrophobic pocket penetration, such as DNA Gyrase B's ATP-binding site where inhibitors like novobiocin mimics bind [10]. However, their complex synthesis can hinder optimization. 6-(Piperidin-4-yl)indolin-2-one derivatives demonstrate broader polypharmacology: they achieve potent kinase inhibition (IC₅₀ values comparable to sunitinib in cellular assays for spiro-analogs [8]), functional activity at opioid receptors (EC₅₀ in GTPγS assays for related 3-alkyl-oxindole-piperidines [2]), and significant α-glucosidase inhibition (IC₅₀ values lower than acarbose for some oxindole-piperidine hybrids [6]). This multi-target potential stems from the effective presentation of its versatile pharmacophores without excessive steric constraint.
Table 3: Comparative Analysis of Piperidine-Containing Bioactive Scaffolds
Scaffold Type | Representative Core Structure | Key Physicochemical Properties | Primary Target Affinities | Advantages/Limitations |
---|---|---|---|---|
6-(Piperidin-4-yl)indolin-2-one | Piperidine linked at C4 to oxindole C6 | MW: ~216-300; LogP: ~1.5-3.0; Basic pKa ~10; Moderate flexibility | Kinases (EGFR, VEGFR-2); GPCRs (NOP/MOP); Enzymes (α-glucosidase, DNA Gyrase B) | Adv: Synthetic accessibility; Favorable PK; Adaptable conformation; Multi-target potential. Lim: Potential for off-target effects |
Bicyclo[3.3.1]nonane Hybrids | Piperidine fused within bicyclic framework | MW: >350; LogP: Often >3; Rigid 3D structure; Variable basicity | DNA Gyrase B; Topoisomerase IV; Specific kinases | Adv: High target selectivity due to rigidity; Potency in enzyme inhibition. Lim: Poor solubility; Synthetic complexity; Limited bioavailability |
Spiro[oxindole-piperidine] | Spiro linkage at oxindole C3 | MW: >400; LogP: Variable; Constrained flexibility; Often non-basic | Kinases; Viral proteases (SARS-CoV-2 Mpro); Apoptosis regulators | Adv: High potency against specific targets (e.g., anticancer, antiviral). Lim: High MW/LogP; Potential metabolic instability; Complex synthesis |
This comparative analysis underscores that 6-(Piperidin-4-yl)indolin-2-one offers a versatile and synthetically tractable platform for medicinal chemistry. Its balanced physicochemical profile and conformational adaptability enable engagement with diverse target classes, distinguishing it from more rigid or sterically complex piperidine hybrids. Future optimization can leverage its inherent flexibility for rational design of selective modulators across therapeutic areas.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7